
5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde is a heterocyclic compound that features a furan ring substituted with a piperazine derivative. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 4-methyl-3-oxopiperazine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of 5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carboxylic acid.
Reduction: Formation of 5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carboxylic acid
- 5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-methanol
- 5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-nitrile
Uniqueness
5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
5-(4-methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O3/c1-11-4-5-12(6-9(11)14)10-3-2-8(7-13)15-10/h2-3,7H,4-6H2,1H3 |
Clave InChI |
CMFHOPOTMFERLV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1=O)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13199894.png)
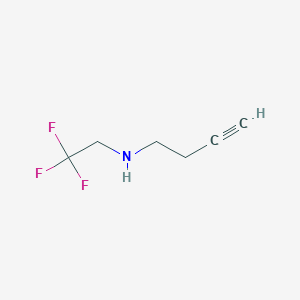
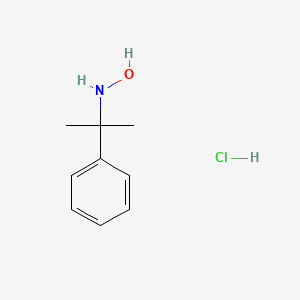

![4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine](/img/structure/B13199915.png)

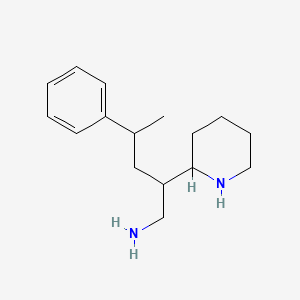
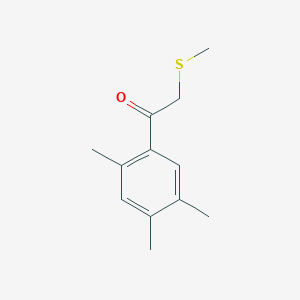
![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13199959.png)

![8-Oxabicyclo[3.2.1]octane-2-sulfonamide](/img/structure/B13199963.png)
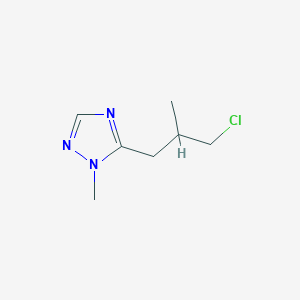
![2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole](/img/structure/B13199989.png)
